2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-methylpyrrolidine with a suitable alkyl halide, followed by oxidation to form the ketone group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their medicinal properties.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in drug discovery.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in various chemical and pharmaceutical applications.
Uniqueness
2-Methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl-substituted pyrrolidine ring and ketone group make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methyl-1-(4-methylpyrrolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9(11)8-5-10-4-7(8)3/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
OUDXIKIPWKDIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C(=O)C(C)C |
Origin of Product |
United States |
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